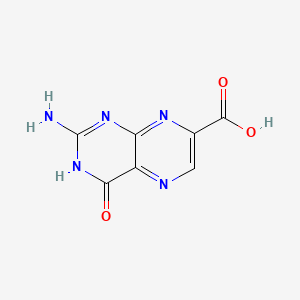

pterin-7-carboxylic acid

Description

Contextualization within Pteridine (B1203161) Chemistry

Pteridines are a class of bicyclic heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. nih.govmdpi.com The pterin (B48896) subgroup is characterized by a 2-amino-4-oxo-pteridine core structure. nih.gov These molecules are widespread in nature and play fundamental roles in various biological processes, serving as pigments, cofactors for enzymes, and signaling molecules. nih.govmdpi.com

Pterin-7-carboxylic acid is a specific derivative where a carboxyl group is attached to the seventh carbon atom of the pterin core. This substitution significantly influences the molecule's electronic properties and reactivity compared to the parent pterin structure and its other isomers. grafiati.comgrafiati.com Its chemistry is often studied in comparison to its more common isomer, pterin-6-carboxylic acid, which is a known metabolite of folic acid. researchgate.netmedchemexpress.com

Historical Perspectives on its Discovery and Initial Characterization

The synthesis and characterization of this compound, along with its 6-isomer, were described in the scientific literature as early as 1970. nih.govresearchgate.net Initial synthetic routes often involved the oxidation of 7-methylpterin (B139059). researchgate.netschircks.ch These early studies focused on establishing the fundamental chemical and physical properties of the compound, including its pKa values and UV spectra, which are crucial for its identification and for understanding its behavior in different chemical environments. researchgate.net The unequivocal synthesis of pure this compound was a necessary step to differentiate its properties from the often co-produced 6-isomer. researchgate.net

Isomeric Distinction and Significance of the C7 Carboxyl Group

The position of the carboxyl group on the pterin ring is of paramount importance, leading to distinct chemical and biological properties between this compound and pterin-6-carboxylic acid. The electron-withdrawing nature of the 4-oxo group in the pteridine ring has a more pronounced resonance effect on the C7 position than on the C6 position. grafiati.com This makes pterin-7-carboxylic acids stronger acids by approximately one pK unit compared to their 6-carboxylic acid counterparts. grafiati.comgrafiati.com

This difference in acidity and electron distribution also affects their reactivity and interaction with biological molecules. For instance, in studies investigating inhibitors for the Ricin Toxin A (RTA) chain, 7-carboxypterin (7CP) was found to be a significantly more potent inhibitor than its 6-carboxy isomer. nih.gov This finding marked a shift in focus for pterin-based inhibitor design, which had traditionally concentrated on 6-substituted pterins due to their similarity to naturally occurring folic acid. nih.gov

Overview of Research Trajectories Pertaining to this compound

Research involving this compound has evolved from initial synthetic and characterization studies to more specialized investigations. A significant area of research is its use as a building block in medicinal chemistry. The carboxyl group at the C7 position serves as a convenient handle for further chemical modifications, such as the synthesis of various amide derivatives. nih.govresearchgate.net These derivatives have been explored as potential inhibitors for enzymes like the Ricin Toxin A chain. nih.govplos.org

Another important research trajectory involves its role in biological systems. For example, the in vitro formation of 7-biopterin (a derivative of pterin) from (6R)-tetrahydrobiopterin has been observed during the phenylalanine hydroxylase-catalyzed hydroxylation of phenylalanine. pnas.org This 7-biopterin can be quantitatively oxidized to this compound, a method used for its unequivocal identification. pnas.orgpnas.org This discovery has implications for understanding certain metabolic disorders like hyperphenylalaninemia. pnas.org Furthermore, novel synthetic methods, such as acyl radical insertion, have been developed for the regioselective synthesis of 7-substituted pterins, including this compound derivatives, highlighting the ongoing interest in accessing this particular scaffold. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-oxo-3H-pteridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)9-1-2(10-4)6(14)15/h1H,(H,14,15)(H3,8,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLJLZVXWBEGCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=N1)C(=O)NC(=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184991 | |

| Record name | 2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31010-60-3 | |

| Record name | Pterin-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31010-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031010603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC96894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1,4-DIHYDRO-4-OXOPTERIDINE-7-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/279G4GQV8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Biochemical Origins of Pterin 7 Carboxylic Acid

Chemical Synthesis Methodologies

The laboratory synthesis of pterin-7-carboxylic acid and its analogs can be achieved through several strategic routes, primarily involving the oxidation of a precursor molecule or building the pterin (B48896) ring system with the carboxyl group already incorporated or masked.

Oxidation of 7-Methylpterin (B139059)

A primary and direct method for the synthesis of this compound is the oxidation of 7-methylpterin. This transformation targets the methyl group at the 7-position, converting it into a carboxylic acid functional group. Strong oxidizing agents are typically employed for this purpose. For instance, the quantitative conversion of 7-biopterin to this compound has been successfully achieved using permanganate (B83412) oxidation. pnas.orgnih.gov This method is robust enough that it is used as an analytical technique to unequivocally identify 7-substituted pterin isomers. pnas.orgnih.gov The reaction involves the treatment of the 7-substituted pterin with an oxidizing agent like potassium permanganate, which selectively oxidizes the alkyl side chain to a carboxyl group while leaving the core pterin ring intact. pnas.orgnih.gov

Similarly, 7-methylpterin, which is known as an oxidative degradation product of 7-methyl-substituted pteridines found in methanogenic bacteria, serves as a direct precursor. nih.govnih.gov The oxidation of this methyl group provides a straightforward pathway to this compound.

Other Synthetic Routes and Analog Preparation

Beyond the direct oxidation of 7-methylpterin, other synthetic strategies have been developed to produce the this compound scaffold and its derivatives, such as amides and esters. These methods often build the heterocyclic ring system from pyrimidine (B1678525) precursors.

The Gabriel-Isay condensation is a foundational method for pterin synthesis. mdpi.comnih.gov This reaction involves the condensation of a diaminopyrimidine, such as 2,5,6-triamino-4-pyrimidone, with an α,β-dicarbonyl compound. nih.gov By carefully choosing the reaction conditions, such as pH, the regioselectivity of the condensation can be influenced. Under strongly acidic conditions, the condensation can be directed to favor the formation of the 7-substituted pterin isomer. nih.gov

The Timmis reaction provides another regioselective option for pterin synthesis. mdpi.com This method and its modifications can also be employed to construct the pterin ring system with desired substitutions. mdpi.com

For the preparation of analogs like pterin-7-carboxamides, a common approach involves first synthesizing a pterin-7-carboxylate ester, such as 7-methoxycarbonylpterin. cy7-5-azide.comazidobutyric-acid-nhs-ester.com This ester can then be readily converted to a variety of amides by reaction with different amines. The use of additives like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to be effective in dissolving the pterin ester in organic solvents and accelerating the amidation reaction. cy7-5-azide.comazidobutyric-acid-nhs-ester.com

Table 1: Overview of Chemical Synthesis Methods for this compound and Analogs

| Method | Precursor(s) | Key Reagents/Conditions | Product | Reference(s) |

| Oxidation | 7-Methylpterin or 7-Biopterin | Potassium Permanganate (KMnO₄) | This compound | pnas.org, nih.gov |

| Gabriel-Isay Condensation | 2,5,6-Triamino-4-pyrimidone & α,β-dicarbonyl compound | Strongly acidic conditions | 7-Substituted Pterin | nih.gov |

| Analog Synthesis (Amidation) | Pterin-7-carboxymethyl ester & an amine | DBU in methanol (B129727) | Pterin-7-carboxamide | cy7-5-azide.com, azidobutyric-acid-nhs-ester.com |

Endogenous Formation and Metabolic Intermediates

This compound and its parent compound, 7-biopterin, are not typically found in significant quantities in healthy individuals but can emerge as a result of specific metabolic dysfunctions, particularly those related to the regeneration of pterin cofactors.

Non-Enzymatic Rearrangement from 4a-Hydroxytetrahydrobiopterin

The primary endogenous pathway leading to the formation of 7-substituted pterins originates from the metabolism of (6R)-tetrahydrobiopterin (BH4), the essential cofactor for aromatic amino acid hydroxylases. pnas.orgnih.gov During the hydroxylation reaction catalyzed by enzymes like phenylalanine hydroxylase, BH4 is oxidized to an unstable intermediate, 4a-hydroxytetrahydrobiopterin (also known as pterin-4a-carbinolamine). pnas.orgnih.govacs.org

In a healthy metabolic cycle, the enzyme pterin-4a-carbinolamine dehydratase rapidly converts this intermediate to quinonoid dihydrobiopterin, which is then recycled back to BH4. pnas.orgnih.govnih.gov However, in the absence or deficiency of pterin-4a-carbinolamine dehydratase, the 4a-hydroxytetrahydrobiopterin intermediate accumulates. pnas.orgnih.govnih.gov This unstable molecule can then undergo a non-enzymatic rearrangement, which is believed to involve the opening of the pyrazine (B50134) ring, leading to the formation of 7-biopterin, the 7-isomer of the natural 6-biopterin. pnas.orgnih.govnih.gov The subsequent oxidation of 7-biopterin can yield this compound. The presence of 7-biopterin in the urine of patients is a characteristic marker for a variant form of hyperphenylalaninemia caused by a deficiency in dehydratase activity. pnas.orgnih.gov

Intermediacy in Pterin Degradation and Oxidation Pathways

Pterin compounds are subject to degradation through oxidative pathways. While this compound itself is not a primary, well-established intermediate in a major degradation pathway, its formation is consistent with the known oxidative breakdown of related molecules. For example, 7-methylpterin has been identified as an oxidative degradation product of tetrahydromethanopterin in methanogenic bacteria, particularly when extracts are exposed to air. nih.govnih.gov The further oxidation of this 7-methyl group to a carboxylic acid is a chemically plausible subsequent degradation step.

Analogously, pterin-6-carboxylic acid is known to be a product of biopterin (B10759762) and folic acid oxidation. encyclopedia.pubmdpi.com It can be formed via the photo-oxidation of other pterins, a process that generates reactive oxygen species. encyclopedia.pub This suggests that the formation of a 7-carboxy derivative from a 7-substituted pterin via oxidative degradation is a likely metabolic fate under certain conditions.

Association with Phenylalanine Hydroxylase Activity and Pterin Cofactor Regeneration Cycles

The formation of 7-substituted pterins is intrinsically linked to the catalytic cycle of phenylalanine hydroxylase (PAH). pnas.orgnih.govnih.govwikipedia.org This enzyme, crucial for converting phenylalanine to tyrosine, uses BH4 as a cofactor. medlineplus.gov The entire process involves a cycle of three enzymes: phenylalanine hydroxylase, pterin-4a-carbinolamine dehydratase, and dihydropteridine reductase, which work in concert to hydroxylate the amino acid and regenerate the BH4 cofactor. acs.orgnih.gov

The critical juncture for the formation of 7-pterins occurs when the pterin-4a-carbinolamine dehydratase is deficient or absent. nih.govnih.gov This deficiency disrupts the cofactor regeneration cycle. The 4a-hydroxytetrahydrobiopterin produced by PAH is not efficiently dehydrated to quinonoid dihydrobiopterin. pnas.orgnih.gov Instead, it undergoes the non-enzymatic rearrangement to form 7-tetrahydrobiopterin. nih.gov This 7-isomer can then be oxidized to 7-biopterin and subsequently to this compound. Therefore, the detection of 7-biopterin and related compounds serves as a direct biochemical indicator of a specific defect in the pterin cofactor regeneration pathway associated with PAH activity. pnas.orgnih.govnih.gov

Table 2: Endogenous Formation Pathways and Associations

| Pathway/Process | Precursor/Intermediate | Key Enzyme(s) Involved | Condition for Formation | End Product(s) | Reference(s) |

| Cofactor Regeneration Disruption | 4a-Hydroxytetrahydrobiopterin | Phenylalanine Hydroxylase (PAH) | Deficiency of Pterin-4a-carbinolamine dehydratase | 7-Biopterin | pnas.org, nih.gov, nih.gov, nih.gov |

| Pterin Oxidation/Degradation | 7-Methylpterin (from Tetrahydromethanopterin) | N/A (Oxidative conditions) | Exposure to air/oxidants | 7-Methylpterin, potentially further oxidized to this compound | nih.gov, nih.gov |

Molecular Interactions and Enzymology

Enzyme Substrate and Product Relationships

The interaction of pterin-7-carboxylic acid with enzymes, particularly those involved in pterin (B48896) metabolism, is crucial for understanding its biological significance. Its role has been investigated in the context of several key enzymatic systems.

Pteridine (B1203161) reductases are a class of enzymes that catalyze the reduction of pterin compounds. The pteridine reductase PruA, found in the plant pathogen Agrobacterium tumefaciens, is a key enzyme in a novel signaling pathway that controls biofilm formation. nih.govnih.gov Detailed kinetic characterization of PruA has been conducted to determine its substrate profile. These studies revealed that PruA exhibits maximal catalytic efficiency with dihydropterins, such as dihydrobiopterin, and shows comparable activity with dihydromonapterin and dihydroneopterin. nih.govnih.gov

However, investigations into the substrate specificity of PruA have demonstrated that the enzyme shows no detectable pteridine reductase activity with any fully oxidized pteridine molecules. nih.govnih.gov As this compound is a fully oxidized pterin, it does not serve as a substrate for PruA. This lack of reactivity is a critical finding, positioning this compound and similar oxidized pterins as important negative controls in the study of PruA and related pteridine reductases, thereby helping to define the specific substrate requirements of these enzymes.

Dihydropteridine reductase (DHPR) is an essential enzyme in the regeneration of tetrahydrobiopterin (B1682763) (BH4), a vital cofactor for aromatic amino acid hydroxylases. nih.govportlandpress.com The primary function of DHPR is to catalyze the NADH-dependent reduction of quinonoid dihydrobiopterin back to its active tetrahydrobiopterin form. researchgate.net

The natural substrates for DHPR are reduced dihydropterins. This compound, being a fully oxidized pterin, is not a substrate for this enzyme. Research into the inhibition of DHPR has explored various classes of molecules, including analogs of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and other novel compounds identified through high-throughput screening. nih.govcore.ac.uk However, these studies have not focused on this compound as a potential inhibitor, and there is no current evidence to suggest a direct interaction between this compound and the active site of DHPR.

The influence of 7-substituted pterins on Phenylalanine Hydroxylase (PAH) is intrinsically linked to the function of Pterin-4a-Carbinolamine Dehydratase (PCD). PCD is a critical enzyme in the regeneration of the PAH cofactor, tetrahydrobiopterin (BH4). nih.gov A deficiency in PCD activity leads to a unique metabolic disruption where the 4a-hydroxy-tetrahydropterin intermediate, formed during the PAH-catalyzed hydroxylation of phenylalanine, is not efficiently dehydrated. nih.gov

In the absence of sufficient PCD activity, the natural 6-substituted tetrahydropterin (B86495) cofactor undergoes a non-enzymatic rearrangement to form the corresponding 7-substituted isomer, such as 7-tetrahydrobiopterin (the reduced form of primapterin). nih.govnih.govuni-konstanz.de This newly formed 7-tetrahydrobiopterin can then interact with PAH. Studies have shown that 7-tetrahydrobiopterin acts as both a poor cofactor for the phenylalanine hydroxylase reaction and, significantly, as a competitive inhibitor against the natural cofactor, 6-tetrahydrobiopterin, with a Ki value of approximately 8 µM. nih.govuni-konstanz.de

This inhibition of PAH by the endogenously formed 7-substituted pterin is believed to be a cause of the hyperphenylalaninemia observed in patients with PCD deficiency. researchgate.net The urinary profile of these patients is characterized by the excretion of 7-substituted pterins like primapterin (B1678102) (7-biopterin). orpha.netrarediseases.org The structural identification of these excreted metabolites was historically confirmed by their chemical oxidation to the corresponding 7-carboxylic acids, thus linking this compound to this metabolic pathway as a stable oxidation product used for analytical confirmation. researchgate.net

Ligand Binding Studies

Beyond its role in metabolic pathways, this compound has proven to be a valuable scaffold in ligand-based drug design, particularly in the development of enzyme inhibitors.

This compound, also referred to as 7-carboxy pterin (7CP), has been successfully identified as an inhibitor of the Ricin A chain (RTA), a potent toxin that inactivates ribosomes by depurinating a specific adenosine (B11128) residue in ribosomal RNA. nih.gov The discovery of 7CP as an RTA inhibitor marked a significant advancement, as it demonstrated superior inhibitory activity compared to its 6-substituted counterpart, pteroic acid. nih.govsemanticscholar.org

Kinetic assays and differential scanning fluorimetry have been used to monitor the binding of 7CP to RTA. nih.gov These studies confirmed a direct interaction and established 7CP as a promising platform for the development of more potent RTA inhibitors. Its 7-substituted carboxyl group provides a crucial chemical handle for derivatization, allowing for the exploration of structure-activity relationships aimed at improving binding affinity and inhibitory effects. nih.gov

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| This compound (7CP) | ~230 | nih.govnih.gov |

| Pteroic acid (a 6-substituted pterin) | 600 | nih.gov |

| Pterin-6-carboxylic acid | Little to no activity | semanticscholar.org |

The molecular basis for the inhibition of RTA by this compound and its derivatives has been extensively elucidated through X-ray crystallography. nih.govnih.govnih.gov These structural studies reveal that the pterin ring of the inhibitor binds within the primary active site pocket of RTA, the same pocket that recognizes the adenine (B156593) base of the natural substrate. semanticscholar.org

The binding is stabilized by a series of specific hydrogen bonds between the pterin moiety and amino acid residues in the active site. semanticscholar.org The crystal structures of RTA in complex with 7CP-derived inhibitors have been instrumental in structure-based drug design. nih.govpdbj.orgresearchgate.net They have shown that the 7-position of the pterin ring is oriented towards the solvent-exposed surface of the enzyme. This orientation is favorable for attaching pendants that can extend into a secondary binding pocket adjacent to the primary active site, a strategy employed to enhance both binding affinity and specificity. nih.govsemanticscholar.orgplos.org This structural insight has guided the synthesis of peptide-conjugated pterin-7-carboxamides, which have shown significantly improved potency over the parent 7CP molecule. nih.gov

Computational Modeling of Molecular Docking and Binding Affinities

Computational modeling, encompassing molecular docking and the calculation of binding affinities, has emerged as a powerful tool for elucidating the interactions between small molecules and their biological targets at an atomic level. While specific computational docking and binding affinity studies exclusively focused on this compound are not extensively documented in publicly available research, the broader class of pterin derivatives has been the subject of numerous computational investigations. These studies provide a framework for understanding how this compound might interact with various enzymatic targets.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in understanding the binding mode and can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. For pterin derivatives, these studies often target enzymes where they act as substrates, inhibitors, or cofactors.

Following docking, the strength of the interaction is quantified by calculating the binding affinity, often expressed as a binding free energy (ΔG). Lower, more negative binding energy values typically indicate a more stable and favorable interaction. Various computational methods, ranging from empirical scoring functions to more rigorous but computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP), are used to estimate these affinities.

Research Findings from Related Pterin Derivatives

Studies on pterin analogs provide valuable insights into the potential molecular interactions of this compound. For instance, computational docking of pterin and its derivatives with enzymes like dihydrofolate reductase (DHFR) has been performed to understand their binding mechanisms. These studies often reveal that the pterin core forms crucial hydrogen bonds with active site residues, while substituents on the pterin ring can significantly influence binding affinity and selectivity.

In one study focusing on pteridin-7(8H)-one derivatives targeting FMS-like tyrosine kinase-3 (FLT3), a combination of molecular docking, molecular dynamics (MD) simulations, and various binding energy calculation methods were used. The results highlighted key amino acid residues involved in binding and provided a range of calculated binding energies, demonstrating the utility of these computational approaches in drug design and lead optimization.

The table below illustrates the type of data that can be generated from such computational studies, using hypothetical values for this compound interacting with a generic enzyme active site, based on findings for similar compounds.

| Target Enzyme | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Computational Method |

|---|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | -7.5 | -9.2 | Asp27, Ile50, Ser59 | AutoDock Vina |

| Xanthine Oxidase | -6.8 | -8.5 | Glu802, Arg880, Phe914 | Glide |

| Tyrosine Hydroxylase | -7.1 | -8.9 | Ser369, Phe374, Tyr379 | MOE Dock |

These computational models are instrumental in rationalizing structure-activity relationships (SAR) observed in experimental studies. For this compound, the carboxylic acid group at the 7-position would be expected to play a significant role in its binding interactions, potentially forming strong hydrogen bonds or salt bridges with positively charged or polar residues in an enzyme's active site. Molecular dynamics simulations can further be employed to study the stability of the docked complex over time and to analyze the dynamic nature of the interactions.

While direct computational studies on this compound are needed to confirm its specific binding modes and affinities, the established methodologies and findings for related pterin compounds provide a solid foundation for future in silico investigations.

Biological Roles and Mechanistic Implications

Involvement in Pterin-Dependent Signaling Pathways

Pterins are recognized as important signaling molecules in various organisms. Their function in regulating complex cellular behaviors, such as biofilm formation, highlights their significance in microbial ecology and pathogenesis.

In the plant pathogen Agrobacterium tumefaciens, the formation of biofilms, which are crucial for surface attachment and virulence, is regulated by a sophisticated pterin-dependent signaling pathway. nih.govnorthwestern.edu This pathway involves the periplasmic pterin-binding protein PruR and the diguanylate cyclase-phosphodiesterase DcpA. nih.govresearchgate.net The binding of a pterin (B48896) molecule to PruR is a key step that modulates the enzymatic activity of DcpA, which in turn controls the intracellular levels of the second messenger cyclic di-GMP (c-di-GMP). nih.govnih.gov Lower levels of c-di-GMP favor a motile, planktonic lifestyle, while higher levels promote a sessile, biofilm-forming state. nih.gov

While the specific role of pterin-7-carboxylic acid in this pathway has not been explicitly detailed in the available research, studies have shown that other pterin derivatives, such as tetrahydromonapterin, can bind to PruR and influence biofilm formation. nih.gov Given the structural similarity among pterins, it is plausible that this compound could also act as a signaling molecule in this or similar pathways, although further research is required to confirm this hypothesis.

The mechanism by which pterins regulate cellular processes like biofilm formation involves a cascade of molecular interactions. In A. tumefaciens, the binding of a pterin to the periplasmic sensor protein PruR is thought to induce a conformational change in PruR. researchgate.net This change then influences the activity of the inner membrane-bound DcpA enzyme, shifting its function towards c-di-GMP degradation. nih.gov This intricate control system allows the bacterium to respond to environmental cues, potentially including the presence of specific pterins, to switch between motile and biofilm lifestyles. frontiersin.orgmdpi.com The conservation of the PruR-DcpA operon across various Proteobacteria suggests that pterin-mediated regulation of cellular behavior is a widespread phenomenon. nih.gov

Contributions to Redox Homeostasis

Pterins are redox-active compounds that can exist in various oxidation states, enabling their participation in a wide range of biochemical reactions. nih.govnih.gov Their ability to engage in electron transfer processes and interact with reactive oxygen species (ROS) underscores their importance in maintaining cellular redox balance.

The pterin ring system can readily accept and donate electrons, making pterins effective participants in biological electron transfer chains. nih.gov This property is fundamental to their roles as cofactors for various enzymes. While specific studies on the electron transfer potential of this compound are scarce, the general class of pterins is known to be active in such processes. nih.gov For instance, pterin complexes with metals like ruthenium have been shown to participate in proton-coupled electron transfer (PCET). nih.gov The redox potential of pterins can be influenced by the nature and position of substituents on the pterin core. nih.gov

Table 1: General Redox Properties of Pterin Compounds

| Property | Description | Reference |

|---|---|---|

| Redox States | Can exist in fully oxidized, dihydro, and tetrahydro forms. | nih.gov |

| Electron Transfer | Act as both electron donors and acceptors in biochemical reactions. | nih.gov |

This table provides a general overview of the redox properties of the pterin class of compounds, as specific data for this compound is limited.

Pterins exhibit a dual role in redox homeostasis, capable of both generating and scavenging free radicals. nih.govresearchgate.net All classes of pterins, including oxidized, dihydro, and tetrahydro forms, can participate in radical-mediated reactions. nih.govresearchgate.net Reduced pterins can act as antioxidants by reacting with and neutralizing free radicals. nih.gov Conversely, under certain conditions, pterins can also contribute to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions, through autoxidation or photochemical reactions. nih.gov The specific pro-oxidant or antioxidant activity of a particular pterin is dependent on its chemical environment and oxidation state. nih.gov While the free radical generating and scavenging properties of this compound have not been extensively studied, it is expected to share these general characteristics with other pterins.

Photochemical Behavior and Light-Induced Processes

Pterins are known for their distinct photochemical properties, including fluorescence and the ability to act as photosensitizers. mdpi.comcuny.edu Upon absorption of ultraviolet (UV) light, pterins can be excited to higher energy states, leading to a variety of light-induced processes. cuny.edu

The UV-visible absorption spectra of pterins are characterized by distinct peaks. For comparison, pterin-6-carboxylic acid exhibits absorption maxima at approximately 288 nm and 350 nm. usra.edu It is anticipated that this compound would have a similar absorption profile due to its comparable chromophore.

Table 2: Photochemical Properties of Related Pterin Compounds

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Photosensitizing Activity | Reference |

|---|---|---|---|---|

| Pterin-6-carboxylic acid | ~288, ~350 | ~450 | Generation of ROS | usra.edubioaustralis.com |

| Pterin | ~274, ~350 | ~440-450 | Yes | usra.eduresearchgate.net |

This table presents data for closely related pterin compounds to infer the likely photochemical properties of this compound.

Generation of Reactive Oxygen Species (ROS) in Pterin Photodegradation

Pterins are known to be photosensitive molecules that can undergo degradation upon exposure to ultraviolet (UV) radiation. A significant consequence of this photodegradation is the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative damage to cellular components.

Under UVA exposure, certain pterins can act as photosensitizers, leading to the production of ROS. nih.gov For instance, folic acid, a well-known B vitamin and a conjugated pterin, can degrade into photoproducts such as 6-formylpterin (B158403) and pterin-6-carboxylic acid. nih.gov These degradation products have been shown to generate ROS in skin cells during UVA exposure, which can contribute to phototoxicity. nih.govinvivochem.com

The generation of ROS by pterin derivatives can occur through different mechanisms. Oxidized pterins can act as photosensitizers and form triplet excited states. medchemexpress.com These excited molecules can then react with molecular oxygen to produce singlet oxygen, a highly reactive form of oxygen. medchemexpress.com Alternatively, anionic radical pterins can be formed, which then react with molecular oxygen to create superoxide-anion radicals. medchemexpress.com The capacity of pterins to generate ROS is a key aspect of their biological effects, particularly in the context of light exposure.

Photoreactivity and Photoregulatory Roles of Pterins

The photoreactivity of pterins extends beyond ROS generation and encompasses a range of photoregulatory functions. Pterins are considered a class of photoreceptor molecules in a wide array of living organisms. mdpi.com Their ability to absorb UV light and participate in photoreactions suggests a role as metabolic photoregulators. mdpi.com

The involvement of pterin coenzymes in photoreactions is an area of active research. For example, reduced pterins, which are the predominant form in cellular enzymatic reactions, can be influenced by UV irradiation, which can provoke electron donor reactions. mdpi.com This suggests that light can modulate enzymatic reactions that are dependent on pterin cofactors. The study of these photoprocesses is crucial for understanding how organisms might use light to regulate metabolic pathways. mdpi.com

Structural and Functional Analogies within the Pterin Family

The function of a pterin molecule is heavily influenced by the position and chemical nature of its side-chain substituents. mdpi.com this compound is defined by a carboxylic acid group at the 7-position of the pterin ring. This substitution pattern distinguishes it from the more commonly studied 6-substituted pterins, such as biopterin (B10759762) and neopterin.

The difference in substituent position can lead to significant changes in biological activity. For instance, 7-substituted pterins have been identified in the urine of patients with a variant of tetrahydrobiopterin (B1682763) deficiency. nih.gov It has been shown that these 7-substituted isomers can be formed from their 6-substituted counterparts through a non-enzymatic rearrangement, particularly in the absence of the enzyme pterin-4a-carbinolamine dehydratase. nih.govnih.gov

This structural isomerization has profound functional consequences. For example, the tetrahydro form of 7-biopterin has a significantly higher Michaelis constant (Km) for the enzyme phenylalanine hydroxylase compared to the natural cofactor, tetrahydrobiopterin (a 6-substituted pterin). nih.gov This indicates a lower binding affinity and less efficient cofactor activity for the 7-isomer in this specific enzymatic reaction. Similarly, the Km for dihydropteridine reductase is also higher for tetrahydro-7-biopterin. nih.gov

The carboxylic acid moiety itself, whether at the 6- or 7-position, imparts specific chemical properties. Pterin-6-carboxylic acid is a known photodegradation product of folic acid and is recognized for its ability to generate ROS. nih.govinvivochem.com While less is known about the specific photoreactivity of this compound, its structural similarity suggests it may also participate in photochemical reactions. Furthermore, derivatives of this compound, such as pterin-7-carboxamides, have been synthesized and investigated as potent inhibitors of enzymes like the ricin toxin A chain, highlighting the potential for developing therapeutic agents based on the 7-substituted pterin scaffold. researchgate.netresearchgate.net

Table 1: Comparison of Michaelis Constants (Km) for 6- and 7-substituted Tetrahydropterins

| Enzyme | Tetrahydrobiopterin (6-substituted) | Tetrahydro-7-biopterin (7-substituted) | Fold Difference |

|---|---|---|---|

| Phenylalanine Hydroxylase | Normal Cofactor | 20x Higher Km | 20 |

| Dihydropteridine Reductase | Normal Cofactor | 5x Higher Km | 5 |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Pterin-7-Carboxylic Acid Analysis

Chromatographic methods are fundamental for the separation and quantification of this compound from various biological and chemical samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands out as a particularly powerful combination.

High-performance liquid chromatography is a cornerstone for the analysis of pteridines, including this compound. mdpi.com Methodologies are often developed to handle complex biological samples, such as tomato extracts, which contain various pteridine (B1203161) derivatives. A common approach involves an initial sample cleanup to remove interfering substances. Solid-phase extraction (SPE) is a frequently employed technique for this purpose. rsc.org

For instance, a method developed for natural pteridines in tomatoes utilized ISOLUTE® ENV+ cartridges for the cleanup step. rsc.org The chromatographic separation is then typically achieved using a C18 column with a gradient elution profile. The mobile phase often consists of an aqueous component with a mild acid, like formic acid, and an organic modifier, such as methanol (B129727) or acetonitrile. This setup allows for the effective separation of different pteridine compounds.

While specific methods for this compound are not extensively detailed in readily available literature, the principles from closely related compounds like pterin-6-carboxylic acid are directly applicable. rsc.org The stability of the analyte during extraction and analysis is a critical consideration, as some pteridines can be sensitive to oxidation. rsc.org

Table 1: Representative HPLC Parameters for Pteridine Analysis

| Parameter | Value/Description |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution | Gradient |

| Detection | Mass Spectrometry (MS) |

| Sample Preparation | Solid-Phase Extraction (SPE) |

This table represents typical starting parameters for the HPLC analysis of pterin (B48896) carboxylic acids, based on established methods for similar compounds.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the detection and quantification of this compound. mdpi.comrsc.org Electrospray ionization (ESI) is a common ionization technique used for pteridines, typically operating in positive ion mode. rsc.org

In LC-ESI-MS analysis, quantification is often performed using the Extracted Ion Chromatogram (EIC), which monitors the specific mass-to-charge ratio (m/z) of the target analyte. rsc.org For more complex analyses and to achieve lower limits of detection, tandem mass spectrometry (MS/MS) is employed. creative-proteomics.com This technique, often using a triple quadrupole mass spectrometer, allows for Multiple Reaction Monitoring (MRM), which significantly enhances specificity by monitoring a specific fragmentation transition from a precursor ion to a product ion. creative-proteomics.com For example, a typical workflow might involve monitoring the transition of the protonated molecule of a pterin to a specific, stable product ion, confirming the compound's identity. creative-proteomics.com

Advanced methodologies may utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention and separation of polar compounds like pterins before their introduction to the mass spectrometer. creative-proteomics.com

Table 2: Mass Spectrometry Parameters for Pterin Analysis

| Parameter | Description |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Detection Mode | Extracted Ion Chromatogram (EIC) or Multiple Reaction Monitoring (MRM) |

| Analyzer | Triple Quadrupole (for MS/MS) |

| Precursor Ion (m/z) | [M+H]⁺ for this compound |

| Product Ions | Specific fragments determined by collision-induced dissociation |

This table outlines common mass spectrometry settings for the analysis of pterins.

Spectroscopic Approaches for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for probing the molecular structure, orientation, and electronic nature of this compound.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for studying the adsorption and orientation of molecules on metallic surfaces. scielo.br While direct SERS studies on this compound are not prominent, research on the closely related isomer, pterin-6-carboxylic acid (Pt6C), provides significant insights that are likely transferable. scielo.brdtu.dk

In studies using gold-capped silicon nanopillars, SERS spectra, in conjunction with Density Functional Theory (DFT) calculations, revealed that Pt6C adsorbs onto the gold surface in a "lying down" configuration. scielo.brdtu.dk This orientation is facilitated by the interaction of the pterin's aromatic ring and the electron pair from the nitrogen of the amino group with the gold surface. scielo.brdtu.dk Key vibrational modes observed in the SERS spectra, such as the scissoring vibrations of the NH₂ group and ring deformations, become prominent and confirm this orientation. scielo.br The interaction of the carboxylic group with the gold surface is also evidenced by changes in the stretching vibration of its C=O bond. dtu.dk These findings are crucial for developing SERS-based biosensors for detecting pterins. scielo.br

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are vital for understanding the electronic structure and properties of pterin derivatives. mdpi.commdpi.com These computational methods allow for the calculation of various parameters, including molecular orbital energies (HOMO and LUMO), oxidation potentials, and the simulation of vibrational spectra to aid in the interpretation of experimental data like SERS. mdpi.comdtu.dkresearchgate.net

For instance, quantum chemical calculations have been used to investigate the redox chemistry of pterins, showing how different substituents on the pterin ring can influence their oxidation potential. mdpi.com Such studies provide a comprehensive overview of the electronic structure and can help predict the reactivity and biological activity of compounds like this compound. Furthermore, these theoretical approaches are used to study the excited states of pterins, providing insight into their photophysical and photochemical properties, which is relevant for applications in fluorescence diagnostics and phototherapy. mdpi.com

Table 3: Quantum Chemical Descriptors for Pterin Analysis

| Descriptor | Significance |

| HOMO Energy | Highest Occupied Molecular Orbital; relates to electron-donating ability |

| LUMO Energy | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability |

| Oxidation Potential | Indicates the tendency of a species to be oxidized |

| Vibrational Frequencies | Used to predict and assign Raman and IR spectral bands |

This table lists key parameters derived from quantum chemical calculations and their importance in characterizing pterin derivatives.

UV-Vis spectroscopy is a fundamental technique for characterizing pterin compounds and for determining their acid dissociation constants (pKa). The presence of the chromophoric pteridine ring system results in characteristic absorption spectra in the UV-Vis range. For the related pterin-6-carboxylic acid, distinct absorption peaks are observed at approximately 288 nm and 350 nm. usra.edu

The determination of pKa is critical as the ionization state of a molecule affects its solubility, lipophilicity, and biological interactions. nih.gov UV-Vis spectrophotometry is a common method for measuring pKa. nih.govtripod.com The principle relies on the fact that the protonated and deprotonated forms of a compound have different absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, a sigmoidal curve is generated when absorbance is plotted against pH. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, and this pH value is the pKa of the compound. tripod.commt.com This method requires that the compound has a chromophore near the ionization center, a condition that this compound fulfills. nih.gov

Future Directions and Emerging Research Avenues

Untapped Biological Functions and Signaling Roles

The biological significance of pterin-7-carboxylic acid remains largely uncharted territory. Unlike its 6-substituted counterpart, which is a known photodegradation product of folic acid, the metabolic origins and functions of the 7-isomer are not well established. However, intriguing findings suggest potential roles that warrant deeper investigation.

7-substituted pterins, including 7-biopterin and 7-neopterin, have been identified in the urine of patients with a specific variant of hyperphenylalaninemia, a metabolic disorder. uni-konstanz.denih.gov Research indicates that these 7-isomers are formed via a non-enzymatic transformation from their corresponding 6-substituted tetrahydro-forms during the hydroxylation of phenylalanine in the absence of pterin-4a-carbinolamine dehydratase. uni-konstanz.denih.gov This discovery points to this compound and its derivatives as potential biomarkers for specific metabolic dysfunctions.

Future research should focus on:

Investigating Metabolic Pathways: Elucidating the precise endogenous pathways that may lead to the formation of this compound. Is its presence solely a result of non-enzymatic rearrangements in pathological states, or does it have a regulated metabolic role?

Exploring Signaling Functions: The established role of other pterins in signaling, such as the control of biofilm formation in Agrobacterium tumefaciens by a pteridine (B1203161) reductase, suggests that 7-substituted pterins could also possess signaling capabilities. nih.gov Studies are needed to explore if this compound can modulate cellular processes, interact with receptors, or influence enzymatic activities. For instance, tetrahydro-7-biopterin has been shown to be both a cofactor and a competitive inhibitor for phenylalanine hydroxylase, indicating that 7-substituted pterins can interact with critical enzymatic systems. nih.gov

Advanced Synthetic Strategies for Novel Analogues

The synthesis of pterin (B48896) derivatives is often challenged by issues of regioselectivity, with reactions typically favoring the formation of 6-substituted isomers. However, the development of novel synthetic methodologies is making 7-substituted pterins, including analogues of this compound, more accessible for study. researchgate.net

Future synthetic efforts could explore:

Expansion of Radical Precursors: While aldehydes and α-keto esters have been successfully used, expanding the range of radical precursors in Minisci-type reactions could generate a wider diversity of 7-substituted analogues. nih.govnih.gov

Photoredox Catalysis: Applying modern photoredox-mediated Minisci reactions could enable the use of different radical sources, such as boronic acids, under milder conditions, enhancing functional group tolerance. nih.govresearchgate.net

Post-synthesis Modification: Using this compound as a scaffold, researchers can generate diverse libraries of compounds, such as pterin-7-carboxamides with peptide pendants, which have shown potent inhibitory activity against targets like the Ricin Toxin A chain. researchgate.net

| Synthetic Strategy | Key Features | Advantages | Limitations/Challenges |

|---|---|---|---|

| Classical Condensation (e.g., Gabriel-Isay) | Condensation of a diaminopyrimidine with a dicarbonyl compound. mdpi.com | Well-established fundamental method. | Often yields mixtures of 6- and 7-isomers; acidic conditions may favor the 7-isomer but can be system-specific. mdpi.comnih.gov |

| Minisci-type Acyl Radical Insertion | Direct C-H functionalization of the protonated pterin ring with an acyl radical. nih.govwikipedia.org | High regiospecificity for the 7-position, rapid reaction times, operational simplicity. nih.gov | Requires acidic conditions and specific radical generation methods. |

| Taylor Synthesis | Construction of the pyrimidine (B1678525) ring onto a pre-functionalized pyrazine (B50134) precursor. nih.gov | Useful for specific substitution patterns when the pyrazine starting material is available. | Limited by the availability of appropriately substituted pyrazine precursors. |

Integration with Systems Biology and Omics Approaches

Systems biology and "omics" technologies (metabolomics, proteomics, genomics) offer powerful tools to understand the broader biological context of molecules like this compound. Pterins are already recognized as important targets in metabolomic studies, serving as biomarkers for various diseases, including cancer and metabolic disorders. nih.govcreative-proteomics.com

Future research integrating this compound with these approaches could include:

Targeted Metabolomics: Developing sensitive and specific analytical methods, likely using liquid chromatography-mass spectrometry (LC-MS), to quantify this compound in biological fluids (urine, plasma) and tissues. This would enable its validation as a biomarker for conditions like pterin-4a-carbinolamine dehydratase deficiency and potentially other diseases.

Untargeted Metabolomics: Utilizing untargeted approaches to screen for the presence of this compound and other related metabolites across a wide range of biological samples. This could reveal previously unknown correlations with disease states or metabolic perturbations.

Pathway Analysis: Integrating quantitative data on this compound with other metabolomic and proteomic data to map its position within larger metabolic networks. This could help elucidate its functional significance and its relationship with interconnected pathways, such as aromatic amino acid metabolism and folate synthesis. creative-proteomics.com

Development of Advanced Probes and Research Tools

To explore the subcellular localization, dynamics, and interactions of this compound, the development of specialized probes and research tools is essential. The inherent fluorescence of the pterin core provides a foundational element for the design of such tools. nih.gov

Emerging avenues for probe development include:

Fluorescent Probes: Designing novel fluorescent probes that specifically recognize this compound. This could involve creating synthetic receptors or enzyme-activated probes where binding or modification of the 7-carboxy group triggers a change in fluorescence.

Biosensors: Creating biosensors for the real-time detection of this compound. This might involve immobilizing a specific binding partner (e.g., an antibody or an engineered protein) on a transducer to generate a measurable signal upon binding.

Chemical Biology Tools: Synthesizing analogues of this compound that incorporate tags for affinity purification or photo-crosslinking groups. These tools would be invaluable for identifying binding proteins and cellular targets, thereby helping to uncover its biological functions.

Theoretical and Computational Studies of this compound Reactivity and Interactions

Computational chemistry provides a powerful lens through which to investigate the intrinsic properties of this compound and predict its behavior. Techniques like Density Functional Theory (DFT) and molecular docking are crucial for understanding its electronic structure, reactivity, and potential interactions with biomolecules. nih.govnih.gov

DFT studies can elucidate:

Electronic Structure and Reactivity: Calculating properties such as molecular orbital energies (HOMO-LUMO), charge distribution, and electrostatic potential can explain the regioselectivity of synthetic reactions (like the preference for radical attack at the 7-position) and predict the most likely sites for intermolecular interactions. researchgate.net

Tautomerism and Stability: Pterins can exist in various tautomeric forms, and DFT calculations can determine the relative energies and stability of these forms for this compound in different environments (gas phase, aqueous solution), which is critical for understanding its chemical behavior. researchgate.net

Molecular docking simulations can be used to:

Predict Protein Interactions: By docking this compound into the active sites of various enzymes (e.g., hydroxylases, reductases, synthases), researchers can generate hypotheses about which proteins it might interact with. researchgate.netnih.gov Such in silico screening can guide experimental efforts to identify its biological targets. researchgate.net For example, studies on related pterin-based inhibitors have successfully used docking to map the binding pocket of enzymes like dihydropteroate synthase. nih.gov

| Computational Method | Research Application | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Analysis of electronic properties and reaction mechanisms. | Provides understanding of molecular stability, reactivity, spectral properties, and the regioselectivity of synthetic routes. researchgate.netscirp.org |

| Molecular Docking | Prediction of binding modes and affinities to biological macromolecules. | Identifies potential protein targets and helps in the structure-based design of novel inhibitors or probes. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Simulation of the dynamic behavior of the molecule and its complexes. | Reveals the stability of ligand-protein interactions over time and conformational changes upon binding. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of chemical bonds and intermolecular interactions. | Details the nature of hydrogen bonding and other non-covalent interactions that stabilize pterin-protein complexes. nih.gov |

Q & A

Q. What are the key spectroscopic and chromatographic techniques for identifying pterin-7-carboxylic acid and distinguishing it from structural isomers?

Methodological Answer: To identify this compound, researchers should combine UV-Vis spectroscopy and high-performance liquid chromatography (HPLC). The compound exhibits distinct absorption maxima at 160 nm and 106 nm in aqueous solutions, as shown in solubility studies . Chromatographic separation (e.g., reverse-phase HPLC) can resolve structural isomers like pterin-6-carboxylic acid, which has different retention times and spectral profiles. For example, alkaline permanganate oxidation of pterin derivatives produces diagnostic products: this compound generates unique chromatographic peaks and absorption spectra compared to the 6-carboxylate isomer .

Q. Table 1: Key Spectral and Solubility Data for this compound

| Property | Value/Characteristics | Source |

|---|---|---|

| UV-Vis Absorption Maxima (nm) | 160, 106 | |

| Solubility in Water (mg/mL) | 797 (25°C) | |

| Diagnostic Oxidation Product | Pterin-6-carboxylic acid (distinct) |

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer: Reproducibility requires strict adherence to protocols for synthesis, purification, and characterization. Key steps include:

- Synthesis : Document reaction conditions (e.g., temperature, pH, and catalysts) and stoichiometry. For example, oxidative methods for pterin derivatives should specify permanganate concentrations and reaction times .

- Purification : Use standardized HPLC or column chromatography with defined mobile phases (e.g., ammonium acetate buffer) .

- Characterization : Report NMR (¹H/¹³C), mass spectrometry (HRMS), and elemental analysis data. For novel compounds, provide purity assessments (e.g., ≥95% by HPLC) and crystallographic data if available .

Advanced Research Questions

Q. How does the substitution position (C6 vs. C7) on the pterin ring influence inhibitory activity against enzymes like aldehyde oxidoreductases?

Methodological Answer: The inhibitory activity of pterin derivatives is highly position-dependent. This compound exhibits marked inhibition of enzymes like aldehyde ferredoxin oxidoreductase, while the C6 isomer shows negligible activity . To investigate this:

- Enzyme Assays : Compare IC₅₀ values using purified enzymes under controlled conditions (pH, temperature).

- Structural Analysis : Use X-ray crystallography or molecular docking to study interactions between the carboxyl group and enzyme active sites.

- Mechanistic Studies : Probe electron distribution via computational methods (e.g., DFT calculations) to understand electronic effects of substitution .

Q. Table 2: Comparative Inhibitory Activity of Pterin Derivatives

| Compound | Enzyme Inhibition (Relative Activity) | Source |

|---|---|---|

| This compound | High (>70% inhibition at 1 mM) | |

| Pterin-6-carboxylic acid | Low (<10% inhibition at 1 mM) | |

| Xanthopterin | Moderate (40-50% inhibition) |

Q. What strategies are recommended for resolving contradictions in reported solubility or spectral data for this compound across studies?

Methodological Answer: Contradictions often arise from differences in experimental conditions or impurities. To address this:

- Systematic Reviews : Use databases like PubMed or SciFinder to aggregate data, filtering by methodology (e.g., standardized buffer systems) .

- Replication Studies : Reproduce prior experiments with controlled variables (e.g., pH 7.4, 25°C) and validate purity via orthogonal techniques (e.g., LC-MS) .

- Meta-Analysis : Apply statistical tools to compare datasets, identifying outliers or trends. For example, solubility discrepancies may correlate with ionic strength or counterion effects .

Q. How can researchers design experiments to explore the role of this compound in non-canonical biochemical pathways?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.